1-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethoxy and trifluoromethyl groups on the naphthalene ring enhances its reactivity and stability, making it a valuable compound in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of naphthalene derivatives, which can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of radical initiators . The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available naphthalene derivatives. The process typically includes halogenation, followed by nucleophilic substitution and radical reactions to introduce the desired functional groups .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or alkylated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene involves its interaction with molecular targets through its fluorinated functional groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic targets .
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)naphthalene: Similar in structure but lacks the difluoromethoxy group, resulting in different reactivity and applications.
2-(Trifluoromethyl)naphthalene: Positional isomer with distinct chemical properties and reactivity.
1-(Difluoromethoxy)naphthalene: Lacks the trifluoromethyl group, leading to different chemical behavior and applications.
Uniqueness: 1-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene is unique due to the presence of both difluoromethoxy and trifluoromethyl groups on the naphthalene ring.
Eigenschaften
Molekularformel |
C12H7F5O |
---|---|
Molekulargewicht |
262.17 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-5-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)18-10-6-2-3-7-8(10)4-1-5-9(7)12(15,16)17/h1-6,11H |
InChI-Schlüssel |
GVFVOAALIGFGPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2OC(F)F)C(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.